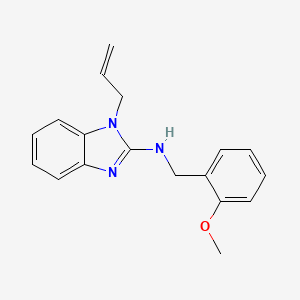

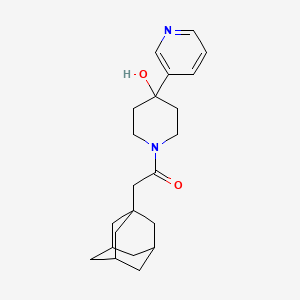

![molecular formula C15H15N3O2 B5510001 N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide" involves complex chemical reactions and methodologies. For instance, the synthesis and characterization of derivatives, such as those involving dimethylamino groups and nicotinamide, highlight the intricate processes involved in creating these compounds. Techniques such as X-ray diffraction and NMR spectroscopy are often employed to determine the structure and purity of the synthesized compounds (Dyachenko, 2019).

Molecular Structure Analysis

Molecular structure analysis of "this compound" and related compounds is crucial for understanding their chemical behavior. Techniques such as crystallography and spectroscopy have revealed detailed insights into their molecular geometry, bonding, and interactions. For example, studies on similar compounds show the formation of molecular complexes and dimers, which are essential for predicting their reactivity and stability (Lewiński, Nitek, & Milart, 1993).

Chemical Reactions and Properties

The chemical reactions and properties of "this compound" are influenced by its functional groups and molecular structure. Research has shown that compounds with similar structures can participate in various chemical reactions, leading to the formation of new derivatives with distinct properties. For instance, reactions involving nicotinamide derivatives can lead to the creation of compounds with potential herbicidal activity, demonstrating the diverse reactivity of these molecules (Yu et al., 2021).

Scientific Research Applications

Electrocatalytic Oxidation and Sensor Applications

Electrocatalytic Oxidation of NADH : Research has highlighted the use of chemically modified electrodes, including those based on phenothiazine derivatives like 3-β-naphthoyl-toluidine blue O, for the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide (NADH). These studies indicate potential applications in developing sensors for NADH, a crucial coenzyme in biological redox reactions (Persson, 1990).

Biochemical Applications

Stimulating DNA Repair : Nicotinamide has been found to stimulate DNA repair synthesis in human lymphocytes damaged by UV irradiation, showcasing its potential in enhancing cellular repair mechanisms (Berger & Sikorski, 1980).

Agricultural and Environmental Applications

Herbicidal Activity : Studies have explored the synthesis and application of carbacylamidophosphates containing nicotinamide for their antibacterial activity, highlighting their potential use in agriculture and environmental protection (Oroujzadeh, Gholivand, & Rezaei Jamalabadi, 2017).

Pharmacological and Therapeutic Applications

Cancer Chemoprevention and Treatment : Research into the metabolic fate of nicotinamide in various plant materials has implications for its role in pharmacology, particularly in the synthesis of pyridine nucleotides and potential therapeutic applications (Matsui et al., 2007). Additionally, studies have demonstrated the potential of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, like FK866, in cancer therapy by affecting cellular metabolism (Tolstikov et al., 2014).

Material Science and Nanotechnology

Functionalized Nanomaterials for Biomedical Applications : The development of nicotinamide-functionalized multiwalled carbon nanotubes illustrates the intersection of nanotechnology and biochemistry for medical applications, such as enhancing insulin production in pancreatic beta cells, demonstrating the broad potential of N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide in innovative treatments (Ilie et al., 2013).

properties

IUPAC Name |

N-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-18(2)15(20)11-5-7-13(8-6-11)17-14(19)12-4-3-9-16-10-12/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEUVTZDJRRBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

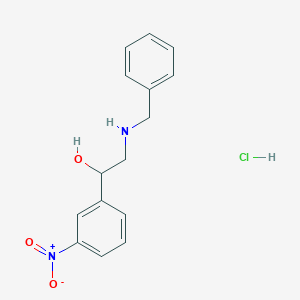

![(1S*,5R*)-3-(4-chloro-3-methylbenzoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509938.png)

![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)

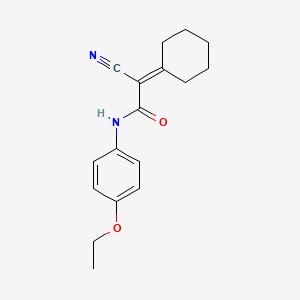

![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

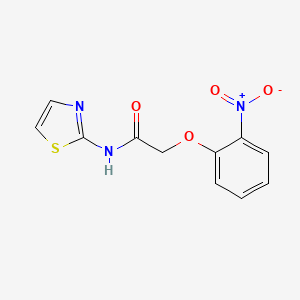

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)